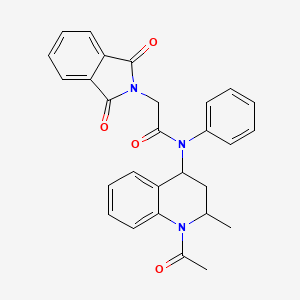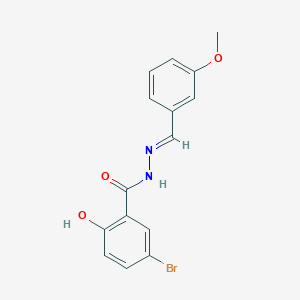
4,4-difluoro-3-(1-naphthylamino)-1-phenyl-2-buten-1-one
Vue d'ensemble
Description
4,4-difluoro-3-(1-naphthylamino)-1-phenyl-2-buten-1-one, commonly known as DFP-1080, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in scientific studies.
Applications De Recherche Scientifique
Luminescent Properties in Coordination Polymers
One-dimensional polymers featuring Ag−C bonds, including those with similar structural elements to 4,4-difluoro-3-(1-naphthylamino)-1-phenyl-2-buten-1-one, exhibit luminescent properties in the solid state. These polymers, including [Ag2(μ3-L)2(MeCN)]n where L represents variants of the compound, show visible light emission, which could be leveraged in materials science for creating luminescent materials (K. A. and A. Morsali, 2007).
Synthesis of Fluoronaphthoic Acids
In the synthesis of various mono- and difluoronaphthoic acids, aryl carboxamides, which are structurally related to 4,4-difluoro-3-(1-naphthylamino)-1-phenyl-2-buten-1-one, play a significant role. These acids are important in the development of biologically active compounds, underscoring the compound's potential relevance in pharmaceutical research (Jayaram R Tagat et al., 2002).
Crystallographic and Spectroscopic Studies
The compound's related structures have been extensively studied using crystallography and spectroscopy, providing insights into their molecular frameworks and potential for forming π–π stacked aromatic layers. This knowledge is essential in understanding the compound's behavior in various applications, including material sciences and pharmaceuticals (R. Abdel-Jalil et al., 2015).
Photophysical and Electrochemical Studies
In-depth studies into the optical and electrochemical properties of related fluorinated compounds have been conducted. These studies, including BSA-binding experiments and molecular docking, are crucial for applications in photophysics and electrochemistry, possibly including sensor development and materials research (H. Bonacorso et al., 2018).
Applications in Near-Infrared
Luminescent MaterialsCompounds with structural similarities to 4,4-difluoro-3-(1-naphthylamino)-1-phenyl-2-buten-1-one have been used in creating near-infrared (NIR) luminescent materials. For instance, certain β-diketones, akin to the compound , have been synthesized and bonded to mesoporous materials, resulting in NIR-luminescent materials. These have potential applications in optical amplification, highlighting the compound's significance in the development of advanced photonic materials (Jing Feng et al., 2009).
Propriétés
IUPAC Name |
(Z)-4,4-difluoro-3-(naphthalen-1-ylamino)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO/c21-20(22)18(13-19(24)15-8-2-1-3-9-15)23-17-12-6-10-14-7-4-5-11-16(14)17/h1-13,20,23H/b18-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMKUZNZWIGHKD-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(F)F)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C(/C(F)F)\NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-N-{1-methyl-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3873580.png)
![[(3-cyano-6-isobutyl-2-pyridinyl)thio]acetic acid](/img/structure/B3873587.png)
![2-fluoro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873590.png)
![ethyl 3-{4-[(2-chlorobenzoyl)amino]phenyl}-2-cyano-3-hydroxyacrylate](/img/structure/B3873592.png)
![(2-chlorophenyl)[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]amine](/img/structure/B3873596.png)

![2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-6-methoxyphenol](/img/structure/B3873607.png)

![N-(4-{[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3873621.png)
![4-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3873622.png)
![2-(1H-indol-3-yl)-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]acetohydrazide](/img/structure/B3873623.png)


![4-ethoxy-N-(4-methylphenyl)-N-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3873651.png)